molecular formula C13H11NO3 B446730 N-(3-acetylphenyl)furan-2-carboxamide CAS No. 60943-81-9

N-(3-acetylphenyl)furan-2-carboxamide

Cat. No.: B446730
CAS No.: 60943-81-9
M. Wt: 229.23g/mol
InChI Key: XRQNZEZLCWALPB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)furan-2-carboxamide (CAS Registry Number: 60943-81-9) is a synthetic furan carboxamide derivative of significant interest in pharmacological research, particularly for investigating new antihyperlipidemic agents . This compound features a molecular formula of C 13 H 11 NO 3 and an average mass of 229.236 Da . Recent research has demonstrated its potential as a novel hypolipidemic compound. In a 2023 study using a Triton WR-1339-induced hyperlipidemic rat model, this compound showed significant activity in improving the complete lipid profile . The compound, administered at a dose of 20 mg kg -1 , was superior to other lipid-lowering agents in reducing triglyceride levels and also slightly increased high-density lipoprotein (HDL) cholesterol plasma levels . The hypolipidemic activity of this class of compounds is attributed to three essential components: the heterocyclic furan ring, a lipophilic moiety (the 3-acetylphenyl group), and the carboxamide linker . Its mechanism of action is believed to be mutual with fibrates, exhibiting a marked effect on both triglyceride and HDL cholesterol levels . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

CAS No.

60943-81-9

Molecular Formula

C13H11NO3

Molecular Weight

229.23g/mol

IUPAC Name

N-(3-acetylphenyl)furan-2-carboxamide

InChI

InChI=1S/C13H11NO3/c1-9(15)10-4-2-5-11(8-10)14-13(16)12-6-3-7-17-12/h2-8H,1H3,(H,14,16)

InChI Key

XRQNZEZLCWALPB-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2

Other CAS No.

60943-81-9

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(3-acetylphenyl)furan-2-carboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness similar to or exceeding that of standard antibiotics. For instance:

  • Efficacy Against Pathogens : Studies have demonstrated activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the range of 230–280 µg/mL .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Preclinical studies suggest that it may modulate inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by affecting mitochondrial pathways and modulating pro-apoptotic and anti-apoptotic protein levels .
  • Cell Lines Tested : It has shown promising results against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with significant growth inhibition percentages reported .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Reagents Used : Potassium permanganate or chromium trioxide for oxidation; sodium borohydride for reduction.
  • Yield Optimization : Techniques such as continuous flow reactors have been explored to enhance yield and purity during synthesis.

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds indicated that modifications in the phenyl ring significantly affect antimicrobial efficacy. The study highlighted the importance of specific substitutions in enhancing activity against resistant strains.

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of derivatives of furan-based carboxamides. The findings suggested that structural modifications could lead to enhanced potency against various cancer cell lines, establishing a foundation for future drug discovery efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

N-(4-Bromophenyl)furan-2-carboxamide ()
  • Structure : A bromine substituent at the para position of the phenyl ring.
  • Synthesis : Achieved in 94% yield via Suzuki-Miyaura cross-coupling, with electron-donating groups on boronic acids favoring higher yields (32–83%) .
  • Key Difference : Bromine’s electron-withdrawing nature reduces reactivity compared to the acetyl group, impacting downstream functionalization.
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide ()
  • Structure: Contains nitro (-NO₂) and trifluoromethyl (-CF₃) groups, both strong electron-withdrawing substituents.
(E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide ()
  • Structure : A methoxystyryl group introduces π-conjugation and electron-donating effects.
  • Biological Activity : Demonstrates chemopreventive activity in HCT116 colon cancer cells, suggesting a role in cancer stem cell inhibition .

Heterocyclic Modifications

N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide ()
  • Structure : Replaces the phenyl ring with a 1,3,4-thiadiazole moiety.
  • Activity : Exhibits potent VEGFR-2 inhibition (IC₅₀ = 7.4–7.6 nM), highlighting the importance of heterocyclic diversity in targeting kinase pathways .
N-(3-Ethynylphenyl)-5-methylfuran-2-carboxamide ()
  • Structure : Ethynyl group (-C≡CH) at the phenyl meta position.

Functional Group Additions

N-{[2-(Cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide ()
  • Structure: Incorporates a cyanoacetyl-hydrazinyl-thiocarbamoyl group.
  • Application : Acts as an insect growth regulator, demonstrating the versatility of carboxamide derivatives in agrochemical design .
N-[3-(Aminomethyl)phenyl]furan-2-carboxamide hydrochloride ()
  • Structure: Features an aminomethyl (-CH₂NH₂) group, which can enhance water solubility and facilitate salt formation .

Ring System Variations

Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate ()
  • Structure : A naphthofuran system with nitro and ester groups.
N-(3-Acetylphenyl)-5-methylthiophene-3-carboxamide ()
  • Structure : Replaces furan with a thiophene ring.
  • Impact : Thiophene’s higher electron density and sulfur atom influence redox behavior and bioavailability .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Substituents/Ring System Biological Activity/Application Key Reference
N-(3-Acetylphenyl)furan-2-carboxamide C₁₃H₁₁NO₃ Acetylphenyl + furan Under investigation
N-(4-Bromophenyl)furan-2-carboxamide C₁₁H₈BrNO₂ Bromophenyl + furan Suzuki coupling intermediate
5-Nitro-N-[3-(CF₃)phenyl]furan-2-carboxamide C₁₂H₇F₃N₂O₄ CF₃ + nitro + furan Metabolic stability
N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide C₇H₅N₃O₂S Thiadiazole + furan VEGFR-2 inhibitor (IC₅₀ = 7.4 nM)
N-(3-Ethynylphenyl)-5-methylfuran-2-carboxamide C₁₄H₁₁NO₂ Ethynyl + methylfuran Structural diversity studies

Preparation Methods

Synthesis of Furan-2-Carbonyl Chloride

Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under reflux. For instance, Saeed et al. demonstrated that oxalyl chloride in DCM at 0–25°C quantitatively converts furan-2-carboxylic acid to its acyl chloride within 1 hour. The reaction is typically quenched by evaporating excess reagent under reduced pressure, yielding furan-2-carbonyl chloride as a pale-yellow liquid.

Coupling with 3-Acetylaniline

The acyl chloride is reacted with 3-acetylaniline in the presence of a base such as triethylamine (TEA) or pyridine to neutralize HCl byproducts. Aamer et al. reported a 68% yield when combining equimolar amounts of furan-2-carbonyl chloride and 3-acetylaniline in chloroform at room temperature for 24 hours. The crude product is purified via recrystallization from methanol or column chromatography.

Key Parameters

Reaction StepReagentsConditionsYield
Acyl chloride formationOxalyl chloride, DCM0°C → 25°C, 1 h>95%
Amidation3-Acetylaniline, TEART, 24 h68%

Coupling Reagent-Mediated Synthesis

To avoid handling moisture-sensitive acyl chlorides, modern protocols employ coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). These reagents activate the carboxylic acid in situ, enabling direct amide bond formation.

HATU-Mediated Activation

Zhou et al. optimized a one-pot method where furan-2-carboxylic acid and 3-acetylaniline are combined with HATU and N,N-diisopropylethylamine (DIPEA) in dimethylacetamide (DMAc). The reaction proceeds at room temperature within 4 hours, achieving a 75% isolated yield. HATU’s superior activation efficiency minimizes side reactions, making it preferable for sterically hindered amines.

EDC/HOBt System

Ethylcarbodiimide hydrochloride (EDC) paired with hydroxybenzotriazole (HOBt) offers a cost-effective alternative. Mukhtar et al. achieved a 62% yield using EDC/HOBt in THF, though prolonged reaction times (18 hours) were necessary. This method is less efficient for substrates prone to racemization but remains popular due to reagent accessibility.

Comparative Efficiency of Coupling Reagents

ReagentSolventTime (h)Yield
HATUDMAc475%
EDC/HOBtTHF1862%

Palladium-Catalyzed Functionalization Strategies

Recent advances utilize palladium catalysis to construct the furan ring or modify its substituents post-amidation. These methods are particularly valuable for introducing isotopic labels or complex acetyl group patterns.

α-Alkylation of Furan Precursors

Liu et al. developed a Pd(PPh₃)₄/Xantphos-catalyzed α-alkylation of methyl furan-2-carboxylate with iodinated acetyl precursors. For example, reacting methyl furan-2-carboxylate with 3-iodoacetophenone in trifluoromethylbenzene at 110°C for 24 hours yielded a 58% conversion to the alkylated intermediate, which was subsequently hydrolyzed and amidated.

Alternative Routes: From Furan Ring Construction

Cyclization of β-Keto Amides

A patent by CN105503878A discloses a multi-step synthesis starting from ethyl vinyl ether and trichloroacetic chloride. Cyclization of a β-keto amide intermediate under acidic conditions forms the furan ring, followed by acetylation and amidation. This route achieved an overall yield of 55% but demands stringent temperature control and specialized equipment.

Bioatalytic Approaches

Emerging methodologies employ lipases or peptidases to catalyze amide bond formation in aqueous media. While no studies directly report this for this compound, Saeed et al. demonstrated enzymatic synthesis of structurally similar furan-2-carboxamides with 70% efficiency, suggesting potential applicability.

Critical Analysis of Methodologies

Yield and Scalability

Classical acyl chloride methods offer high reproducibility but moderate yields (60–70%). Coupling reagents improve purity but increase costs. Palladium-catalyzed routes, though innovative, suffer from catalyst expenses and lower scalability.

Spectroscopic Validation

Successful synthesis is confirmed by:

  • ¹H NMR : Aromatic protons of the furan ring at δ 6.3–7.8 ppm and acetyl singlet at δ 2.6 ppm.

  • IR : Strong absorbance at 1650 cm⁻¹ (amide C=O) and 1710 cm⁻¹ (acetyl C=O) .

Q & A

Q. What are the common synthetic routes for N-(3-acetylphenyl)furan-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves coupling furan-2-carboxylic acid derivatives with substituted anilines. For example, a base-catalyzed reaction (e.g., triethylamine in dichloromethane) facilitates carboxamide bond formation between furan-2-carbonyl chloride and 3-acetylaniline. Intermediates are purified via column chromatography and characterized using 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm structural integrity and purity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Key techniques include:

  • NMR spectroscopy : To confirm substituent positions on the aromatic rings and verify acetyl group integration.
  • FT-IR spectroscopy : To identify carbonyl (C=O) stretching frequencies (~1650–1700 cm1^{-1}) and amide (N–H) bonds.
  • Mass spectrometry : For molecular weight confirmation (e.g., ESI-MS or HRMS). X-ray crystallography (using SHELX software) may resolve crystal packing and hydrogen-bonding networks if single crystals are obtained .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens often include:

  • Enzyme inhibition assays : Targeting kinases, proteases, or cytochrome P450 isoforms.
  • Antimicrobial testing : Using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria.
  • Cytotoxicity profiling : Via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves are generated to estimate IC50_{50} values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound derivatives?

Use Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, coupling reactions may benefit from microwave-assisted synthesis to reduce reaction time. Analytical HPLC with UV detection monitors reaction progress, while 1H^1H-NMR tracks byproduct formation. Reaction optimization often reveals solvent-dependent steric effects due to the acetyl group’s electron-withdrawing nature .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger’s Glide model interactions with proteins (e.g., COX-2, EGFR).
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water).
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to activity trends in analogs .

Q. How should researchers address contradictory data in biological assays (e.g., inconsistent IC50_{50}50​ values across studies)?

  • Validate assay protocols : Ensure consistent cell passage numbers, serum concentrations, and endpoint measurements.
  • Control for solubility : Use DMSO stocks ≤0.1% to avoid solvent interference.
  • Reproduce under blinded conditions : Eliminate batch-to-batch variability in compound synthesis. Cross-validate with orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation) .

Q. What strategies resolve crystallographic disorder in this compound analogs?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for overlapping lattices.
  • Thermal ellipsoid analysis : Identify rigid moieties (e.g., furan ring) vs. flexible acetyl groups.
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O) contributing to packing .

Methodological Guidance

Q. How to design SAR studies for this compound analogs?

  • Core modifications : Replace the acetyl group with electron-donating (e.g., –OCH3_3) or withdrawing (e.g., –NO2_2) substituents.
  • Heterocycle variation : Substitute furan with thiophene or pyridine rings to alter π-stacking.
  • Bioisosteric replacement : Swap amide linkages with sulfonamides or ureas. Evaluate changes via in vitro potency and ADMET profiling .

Q. Which in silico tools predict metabolic stability of this compound?

  • CYP450 metabolism : Use StarDrop’s P450 Module or Schrödinger’s Metabolite Predictor.
  • Phase II conjugation : Simulate glucuronidation/sulfation with BioTransformer 3.0.
  • BBB permeability : Apply the Vienna LiverTox WebServer for CNS-targeted analogs .

Q. What analytical techniques quantify trace impurities in bulk this compound?

  • HPLC-DAD/ELSD : Detect polar byproducts (e.g., unreacted aniline).
  • GC-MS : Identify volatile side products from acetyl group degradation.
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd residues from Suzuki couplings) .

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